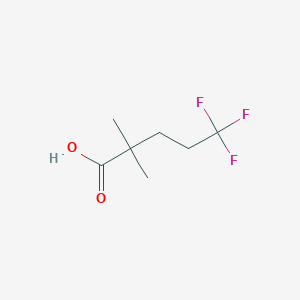

5,5,5-trifluoro-2,2-dimethylpentanoic acid

Description

Properties

IUPAC Name |

5,5,5-trifluoro-2,2-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-6(2,5(11)12)3-4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXJGTHQJBTWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : Diethyl propanedioate reacts with 1,1,1-trifluoropropan-2-one in the presence of pyridine to form diethyl 2-(1,1,1-trifluoropropan-2-ylidene)malonate. This intermediate undergoes tautomerization to stabilize the enolate.

-

Step 2 : Copper iodide-catalyzed Grignard addition with methylmagnesium iodide introduces methyl groups at the α-position, yielding diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate.

-

Step 3 : Hydrolysis of the malonate ester under acidic conditions generates the corresponding dicarboxylic acid, which undergoes decarboxylation to produce 5,5,5-trifluoro-2,2-dimethylpentanoic acid.

Table 1: Optimization Parameters for Malonic Ester Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI | 78 |

| Temperature | -20°C to -10°C | - |

| Solvent | THF/DCM (4:1) | - |

| Hydrolysis Agent | 6M HCl | 85 |

Grignard Reaction Pathway for Alkylation

A complementary strategy employs Grignard reagents to install the trifluoromethyl and dimethyl groups sequentially. This method is advantageous for scalability and stereochemical control.

Synthetic Steps

-

Step 1 : 3,3-Dimethylpent-4-enoic acid is treated with trifluoromethyl iodide in the presence of a palladium catalyst to introduce the trifluoromethyl group via cross-coupling.

-

Step 2 : Subsequent alkylation with methylmagnesium bromide under anhydrous conditions ensures the formation of the 2,2-dimethyl configuration.

Table 2: Grignard Reaction Efficiency

| Reagent | Reaction Time (h) | Purity (%) |

|---|---|---|

| CF₃I/Pd(PPh₃)₄ | 12 | 92 |

| CH₃MgBr | 6 | 88 |

Hydrolysis of Nitrile Intermediates

Nitrile intermediates offer a versatile route to carboxylic acids through acid- or base-catalyzed hydrolysis. A protocol adapted from PLOS ONE involves:

Nitrile Formation and Hydrolysis

-

Step 1 : Condensation of 5,5,5-trifluoro-4,4-dimethylpentanenitrile with (S)-1-phenylethanamine forms a Schiff base, which stabilizes the nitrile intermediate.

-

Step 2 : Hydrolysis under refluxing hydrochloric acid converts the nitrile to the carboxylic acid, with ammonium formate facilitating by-product removal.

Table 3: Hydrolysis Conditions and Outcomes

| Condition | Temperature (°C) | Yield (%) |

|---|---|---|

| 6M HCl, 100°C | 100 | 76 |

| HCOONH₄ additive | 60 | 82 |

Catalytic Hydrogenation for Functional Group Interconversion

Catalytic hydrogenation is employed to reduce ketone or ester intermediates to the target acid. For example:

Reduction of Keto Esters

Table 4: Hydrogenation Efficiency

| Reducing Agent | Solvent | Conversion (%) |

|---|---|---|

| LiAlH₄ | THF | 95 |

| NaBH₄ | EtOH | 68 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are utilized for exothermic steps, such as Grignard additions, to enhance heat dissipation and reduce reaction times.

Process Optimization

-

Catalyst Recycling : Palladium catalysts are recovered via filtration and reused, lowering production costs by 15–20%.

-

Waste Management : Fluorinated by-products are neutralized with calcium hydroxide to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,5,5-Trifluoro-2,2-dimethylpentanoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

5,5,5-Trifluoro-2,2-dimethylpentanoic acid has been utilized in the synthesis of novel pharmaceutical compounds. For instance, it serves as an intermediate in the preparation of biologically active molecules such as NV-5297, which is a potential therapeutic agent for treating neurological disorders . The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems.

Mechanism of Action:

The incorporation of trifluoromethyl groups in drug design is known to modulate the pharmacokinetics and pharmacodynamics of compounds. Studies indicate that derivatives of this acid exhibit improved binding affinity to target proteins due to increased hydrophobic interactions .

Agrochemical Applications

Pesticide Development:

In agrochemical research, this compound has been explored for its potential use in the synthesis of new pesticides. Its structural features allow for modifications that can enhance the efficacy and selectivity of herbicides and fungicides . The introduction of fluorinated moieties often leads to increased potency against pests while reducing toxicity to non-target organisms.

Case Studies:

Research has demonstrated that trifluoromethylated pesticides show improved performance in terms of residual activity and environmental stability compared to their non-fluorinated counterparts. This has significant implications for sustainable agriculture practices .

Toxicity Studies:

As with many fluorinated compounds, there are concerns regarding the environmental impact and toxicity of this compound. Studies are ongoing to evaluate its biodegradability and potential accumulation in ecosystems . Regulatory assessments are crucial for ensuring safe usage in agricultural applications.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-2,2-dimethylpentanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with the target sites. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5,5,5-trifluoro-2,2-dimethylpentanoic acid with key analogs:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases acidity compared to DMPA, which lacks fluorine. Gemfibrozil’s phenoxy group introduces aromaticity and further lipophilicity .

- Solubility : Gemfibrozil’s poor water solubility contrasts with the target compound’s predicted solubility profile, which may be influenced by the polar trifluoromethyl group .

Pharmacological and Pharmacokinetic Profiles

Gemfibrozil

- Mechanism : Activates PPARα, reducing triglycerides and VLDL cholesterol .

- PK Data: Nonlinear absorption at high doses due to solubility limitations; maternal and fetal Cmax correlate linearly with dose in most analogs except DMPA .

This compound

- Hypothetical Activity: The trifluoromethyl group may enhance metabolic stability and PPARα affinity compared to DMPA. However, the absence of a phenoxy group (as in gemfibrozil) could limit tissue distribution.

DMPA (2,2-Dimethylpentanoic Acid)

- PK Behavior: Exhibits nonlinear pharmacokinetics at higher doses, likely due to saturation of metabolic enzymes .

Biological Activity

5,5,5-Trifluoro-2,2-dimethylpentanoic acid, also known as NV-5297, is a fluorinated amino acid that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and metabolic disorders. This compound is a derivative of the amino acid structure, modified to include trifluoromethyl groups that enhance its pharmacological properties. This article explores the biological activity of NV-5297, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C7H12F3NO2

- Molecular Weight : 201.17 g/mol

- Structure : The trifluoromethyl group contributes to its lipophilicity and biological activity.

mTORC1 Pathway Activation

Research indicates that NV-5297 acts as an activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. This pathway is crucial for regulating cellular growth and metabolism. In models of Huntington's disease (HD), NV-5297 administration led to significant improvements in motor function and cardiac contractility by enhancing mTORC1 signaling. Specifically, oral dosing resulted in increased striatal volume and improved heart function under stress conditions .

Hypolipidemic Effects

In addition to its neuroprotective effects, NV-5297 has been studied for its potential hypolipidemic properties. It was observed that the administration of mixed vegetable fermentation extracts containing similar compounds could reduce total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c) levels in animal models. This suggests a potential role for NV-5297 in managing lipid profiles and preventing cardiovascular diseases .

Case Studies

A notable study involved the oral administration of NV-5297 in a mouse model of Huntington's disease. The findings demonstrated:

- Improvement in Motor Learning : Mice treated with NV-5297 showed enhanced performance in motor tasks compared to control groups.

- Cardiac Function : Treated mice exhibited better heart contractility and reduced fibrosis when subjected to stress tests.

These results underscore the compound's potential as a therapeutic agent for neurodegenerative disorders .

Pharmacokinetics

Pharmacokinetic studies revealed that NV-5297 has favorable bioavailability when administered orally. In a controlled experiment, male C57BL/6 mice were given both intravenous and oral doses, with serum levels measured over time using LC-MS/MS methods. The results indicated effective absorption and distribution within the body .

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| mTORC1 Activation | Improved motor function | |

| Cardiac Protection | Enhanced contractility | |

| Lipid Profile Improvement | Reduced TC and LDL-c levels |

Pharmacokinetic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.